molecular formula C7H8BrNO2S B15276297 (3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

Cat. No.: B15276297
M. Wt: 250.12 g/mol
InChI Key: MIRMBMMUZWKRCO-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the desired compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the thiophene ring.

    3-(3-Bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 3-position of the phenyl ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A more complex structure with additional functional groups and rings.

Uniqueness

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is unique due to the presence of both an amino group and a bromothiophene moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11)/t6-/m1/s1

InChI Key

MIRMBMMUZWKRCO-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C(=CS1)Br)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)O)N

Origin of Product

United States

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